molecular formula C8H11NO B2596092 4H,5H,6H,7H,8H-furo[3,2-c]azepine CAS No. 82878-22-6

4H,5H,6H,7H,8H-furo[3,2-c]azepine

Cat. No.: B2596092
CAS No.: 82878-22-6
M. Wt: 137.182
InChI Key: INHBEZLAWKRIEI-UHFFFAOYSA-N
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Description

“4H,5H,6H,7H,8H-furo[3,2-c]azepine” is a chemical compound. There are several derivatives of this compound, such as "7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride" and "methyl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylate" . These compounds are typically in powder form .


Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives can be found in various databases . For example, the InChI code for “5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylic acid” is "1S/C14H19NO5/c1-14(2,3)20-13(18)15-6-4-5-10-9(8-15)7-11(19-10)12(16)17/h7H,4-6,8H2,1-3H3,(H,16,17)" .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” and its derivatives can vary. For instance, “7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride” has a molecular weight of 201.7 , while “methyl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylate” has a molecular weight of 209.2 . The latter also has a melting point of 143 - 145°C .

Scientific Research Applications

Chemical Synthesis and Properties

  • Reduction and Ring Opening Reactions : The reduction of 7-R derivatives of 7H-tris[1,2,5]oxadiazolo[3,4-b:3′,4′-d:3″,4″-f]azepine 1-oxide leads to the production of 4-R-4H-bis[1,2,5]oxadiazolo[3,4-b:3′,4′-f]azepine-8,9-diamines. This process involves the opening of the furoxan ring, highlighting the chemical properties of the resulting diamino compounds (Stepanov et al., 2013).

  • Polyheterocyclic Chemical Space Creation : A novel polyheterocyclic chemical space, 6H-furo[3,2-f]pyrrolo[1,2-d][1,4]diazepine, was created via a one-pot four-component coupling reaction. This process illustrates the formation of multiple bonds and the construction of heterocyclic rings, resulting in a tricyclic fused scaffold (Yoon et al., 2020).

Catalysis and Ligand Development

  • Developing P-Stereogenic Ligands : Research involving 10-Phenyl-5H-dibenz[b,f]azepine and its reactions with various chemicals led to the creation of novel ligands. These studies are crucial for understanding ligand behavior in catalysis (Herrera et al., 2017).

Organic Synthesis Techniques

  • Hydrogenation/Oxidative Fragmentation : The iridium-catalyzed asymmetric hydrogenation/oxidative fragmentation of 5H-benzo[d] benzofuro[3,2-b]azepines offered efficient access to optically active 4,5-dihydro-1H-benzo[d]azepin-1-ones. This process is important for the synthesis of chiral cyclic amines (Shen et al., 2016).

Crystal and Molecular Structure Analysis

  • Crystal Structure Elucidation : The crystal and molecular structure of 5H-10,11-dioxodihydrodibenzo[b,f]azepine was determined, revealing a propeller-like shape and bifurcated hydrogen-bond forming chains in the crystal. This study aids in understanding the structural aspects of such compounds (Denne & Mackay, 1970).

Applications in Medicinal Chemistry and Pharmacology

  • Antibacterial and Antifungal Activity : Novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts were synthesized, showing significant antibacterial and antifungal activities. This research is pivotal for the development of new antimicrobial agents (Demchenko et al., 2021).

Mechanism of Action

The mechanism of action of “4H,5H,6H,7H,8H-furo[3,2-c]azepine” is not specified in the available sources .

Safety and Hazards

Safety information for “4H,5H,6H,7H,8H-furo[3,2-c]azepine” and its derivatives is available. For example, “7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride” and “methyl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylate” are labeled with the GHS07 pictogram, indicating that they can cause harm if swallowed, inhaled, or in contact with skin .

Properties

IUPAC Name

5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-8-7(3-5-10-8)6-9-4-1/h3,5,9H,1-2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHBEZLAWKRIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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